Empagliflozin's Superior SGLT2/SGLT1 Selectivity Ratio Over Canagliflozin and Dapagliflozin
Empagliflozin exhibits the highest in vitro selectivity for SGLT2 over SGLT1 among the major approved SGLT2 inhibitors. Its selectivity ratio of approximately 2,500-fold is ten times greater than that of canagliflozin (approximately 250-fold) and more than double that of dapagliflozin (approximately 1,200-fold) [1]. This difference arises from the relative IC50 values for human SGLT1 (Empagliflozin: 8,300 nM vs. Canagliflozin: 710 nM vs. Dapagliflozin: 1,400 nM) [1][2].
| Evidence Dimension | Selectivity Ratio (SGLT2/SGLT1) |
|---|---|
| Target Compound Data | ~2,500-fold |
| Comparator Or Baseline | Canagliflozin: ~250-fold; Dapagliflozin: ~1,200-fold |
| Quantified Difference | 10x more selective than canagliflozin; >2x more selective than dapagliflozin |
| Conditions | In vitro, human recombinant SGLT1 and SGLT2 expressed in HEK293 cells |
Why This Matters
This higher selectivity minimizes potential SGLT1-mediated gastrointestinal side effects and off-target activity, which is a critical consideration for both in vivo pharmacology studies and long-term therapeutic safety assessments.
- [1] Grempler R, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012;14(1):83-90. View Source
- [2] Mascitti V, et al. Table 1. In vitro pharmacology of SGLT2 inhibitors. In: In Vitro Pharmacology of SGLT2 Inhibitors. PMC. 2017. Available from: https://pmc.ncbi.nlm.nih.gov/articles/PMC5633300/table/t1-dddt-11-2905/. View Source
